molecular formula C9H12ClNO2S B1379368 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1803610-64-1

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1379368
CAS No.: 1803610-64-1
M. Wt: 233.72 g/mol
InChI Key: GEWDWDNAQLEDSW-UHFFFAOYSA-N
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Description

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C9H11NO2S·HCl. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride typically involves the introduction of a methanesulfonyl group to the indole ring. One common method is the reaction of 2,3-dihydro-1H-indole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 7-methylsulfonyl-1H-indole hydrochloride
  • 7-methanesulfonyl-2,3-dihydro-1H-indole
  • 7-methanesulfonyl-1H-indole

Uniqueness

7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This structural feature imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

7-methylsulfonyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c1-13(11,12)8-4-2-3-7-5-6-10-9(7)8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWDWDNAQLEDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1NCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 2
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 3
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 4
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 5
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride
Reactant of Route 6
7-methanesulfonyl-2,3-dihydro-1H-indole hydrochloride

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